

# Physicochemical Properties of 2-(1H-pyrazol-4-yl)quinoxaline: A Technical Guide

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## Compound of Interest

Compound Name: **2-(1H-pyrazol-4-yl)quinoxaline**

Cat. No.: **B1335370**

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## Abstract

This technical guide provides a summary of the available and predicted physicochemical properties of **2-(1H-pyrazol-4-yl)quinoxaline** (CAS RN: 439106-90-8). Due to a lack of extensive experimental data in the public domain for this specific molecule, this document combines reported information with predicted values for key parameters. It also outlines a plausible experimental protocol for its synthesis based on established methods for related quinoxaline derivatives. Furthermore, as the specific biological targets and signaling pathways of **2-(1H-pyrazol-4-yl)quinoxaline** are not yet elucidated, a representative diagram of a generic kinase signaling pathway is provided, a common target for this class of compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation and development of this compound.

## Physicochemical Properties

Quantitative data for **2-(1H-pyrazol-4-yl)quinoxaline** is sparse in peer-reviewed literature. The following table summarizes the available and predicted data.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>4</sub>	
Molecular Weight	196.21 g/mol	<a href="#">[1]</a>
CAS Number	439106-90-8	<a href="#">[1]</a>
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa (predicted)	Most Basic: 2.5 (pyrazole N), Most Acidic: 14.5 (pyrazole NH)	Predicted
logP (predicted)	1.8	Predicted

Note: Predicted values for pKa and logP were obtained using computational models and should be confirmed by experimental analysis.

## Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2-(1H-pyrazol-4-yl)quinoxaline** is not readily available in the literature, a plausible synthetic route can be adapted from general methods for the synthesis of quinoxaline derivatives.

## Proposed Synthetic Protocol

A common and effective method for synthesizing quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of **2-(1H-pyrazol-4-yl)quinoxaline**, a potential route involves the reaction of o-phenylenediamine with (1H-pyrazol-4-yl)glyoxal.

Materials:

- o-Phenylenediamine
- (1H-pyrazol-4-yl)glyoxal (or a suitable precursor that can be converted in situ)

- Ethanol or Acetic Acid (as solvent)
- Inert atmosphere (e.g., Nitrogen or Argon)

#### Procedure:

- Dissolve o-phenylenediamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a condenser and a magnetic stirrer.
- Add a solution of (1H-pyrazol-4-yl)glyoxal (1 equivalent) in the same solvent dropwise to the stirred solution of o-phenylenediamine at room temperature.
- After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

#### Characterization:

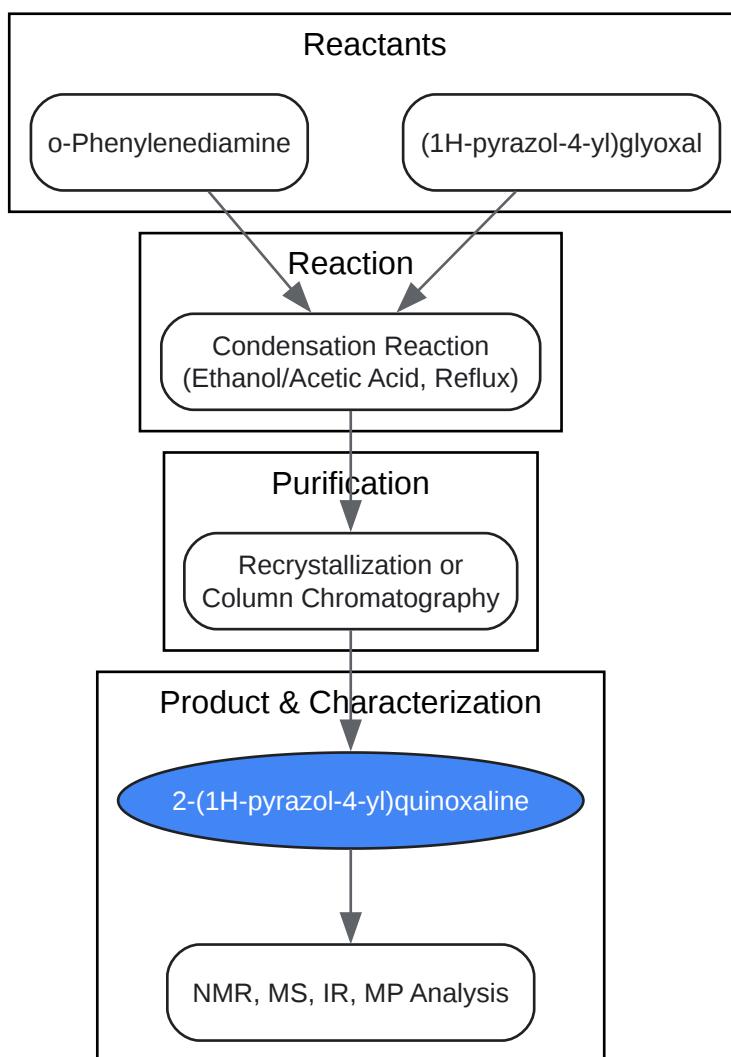
The structure and purity of the synthesized **2-(1H-pyrazol-4-yl)quinoxaline** should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure and connectivity of the atoms.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

- Melting Point Analysis: To determine the melting point and assess the purity of the compound.

## Synthesis Workflow Diagram

Synthesis Workflow for 2-(1H-pyrazol-4-yl)quinoxaline



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Caption: Proposed synthesis workflow for **2-(1H-pyrazol-4-yl)quinoxaline**.

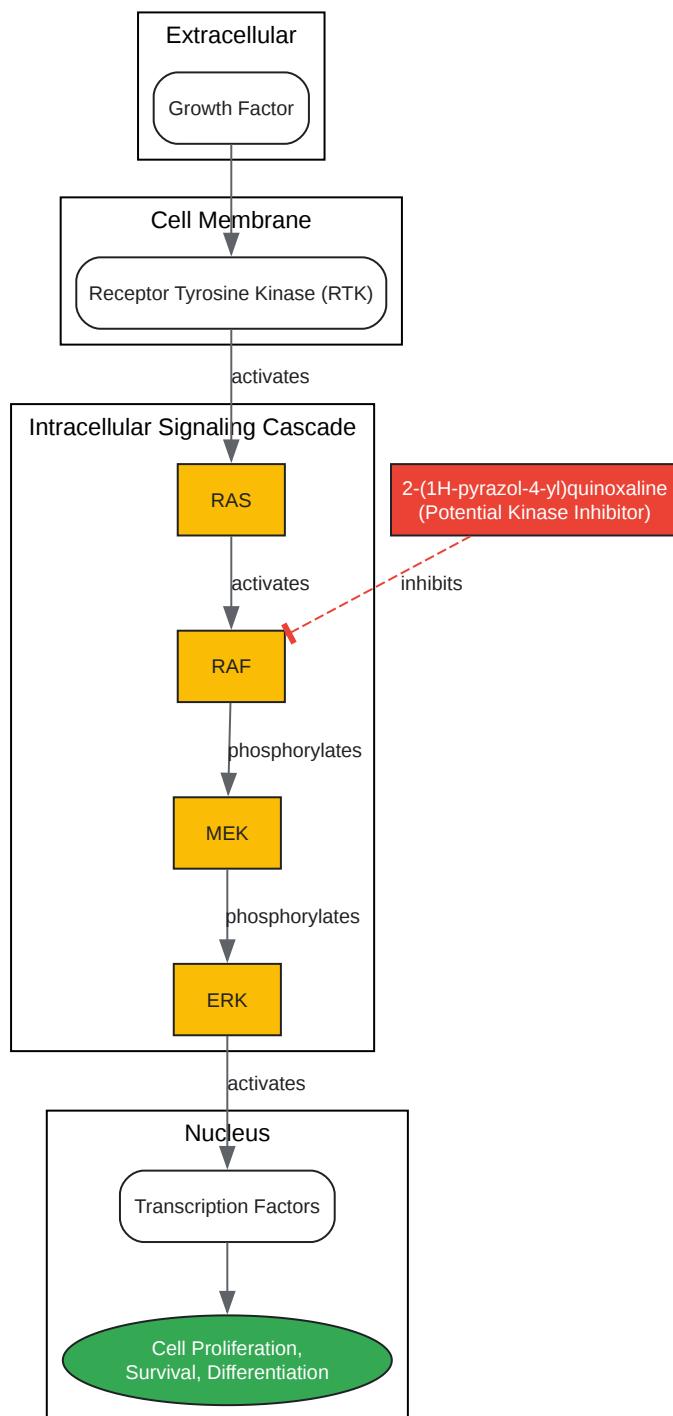
## Potential Biological Activity and Signaling Pathways

The biological activity of **2-(1H-pyrazol-4-yl)quinoxaline** has not been specifically reported. However, the quinoxaline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Many quinoxaline derivatives function as kinase inhibitors.

Given the absence of specific data for the target compound, a generic kinase signaling pathway is presented below as a representative example of a potential mechanism of action for this class of molecules.

### Representative Kinase Signaling Pathway

## Representative Kinase Signaling Pathway

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Caption: A generic kinase signaling pathway potentially targeted by quinoxaline derivatives.

## Conclusion

**2-(1H-pyrazol-4-yl)quinoxaline** is a heterocyclic compound with potential for further investigation in drug discovery and materials science. This guide provides a starting point for researchers by summarizing its known and predicted physicochemical properties and outlining a practical synthetic approach. The lack of extensive experimental data highlights the opportunity for significant contributions in characterizing this molecule and exploring its biological activities. Future studies should focus on the experimental determination of its physicochemical parameters, optimization of its synthesis, and screening for biological activity to elucidate its mechanism of action and potential therapeutic applications.

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## References

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